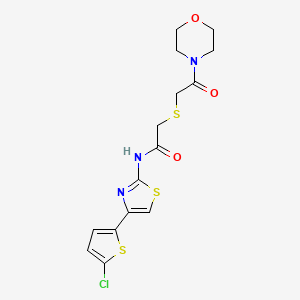

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S3/c16-12-2-1-11(25-12)10-7-24-15(17-10)18-13(20)8-23-9-14(21)19-3-5-22-6-4-19/h1-2,7H,3-6,8-9H2,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFKPBYDBVTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant studies, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions. The initial steps typically include the formation of the thiazole ring, followed by the introduction of the morpholino group and the acetylation process.

General Reaction Scheme:

-

Formation of Thiazole Derivative :

- 5-Chlorothiophen-2-carboxaldehyde is reacted with thiourea to form the thiazole ring.

-

Morpholino Substitution :

- The thiazole derivative undergoes nucleophilic substitution with morpholine derivatives to introduce the morpholino group.

-

Acetylation :

- The final step involves acetylating the compound to yield the target structure.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to thiazole derivatives. For instance, compounds derived from 4-(4-chlorothiophen-2-yl)thiazol-2-amines were evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX).

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Aspirin | 15.32 | - |

| Compound 5d | 23.08 | 42 |

| Compound 5e | 38.46 | 112 |

These compounds exhibited selective inhibition of COX-2 over COX-1, indicating their potential as anti-inflammatory agents without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives have been investigated for their anticancer activities. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve mitochondrial pathways and caspase activation.

Case Studies

- In Vivo Studies :

- Cytotoxicity Assessment :

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to its target proteins. The results indicated favorable interactions with COX enzymes, supporting its role as a selective inhibitor.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. The antimicrobial activity of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 128 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Candida albicans | 256 µg/mL |

These results indicate promising activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential use in treating infections.

Anticancer Activity

The compound's anticancer properties have also been investigated, particularly against various cancer cell lines. In vitro studies using the MCF7 breast cancer cell line have shown that the compound inhibits cell proliferation effectively.

Table 2: Anticancer Activity Results

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 20 µM |

| HepG2 (Liver Cancer) | 25 µM |

The IC50 values indicate that this compound exhibits significant cytotoxic effects on cancer cells, highlighting its potential as an anticancer agent.

Case Studies

Several studies have reported on the synthesis and evaluation of derivatives of this compound, confirming its efficacy:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus, demonstrating a need for new antibiotics in clinical settings .

- Anticancer Research : Research published in Frontiers in Pharmacology indicated that derivatives of this compound showed enhanced activity against various cancer cell lines compared to standard treatments like cisplatin .

- In Vivo Studies : In vivo studies demonstrated that the compound not only inhibited tumor growth but also exhibited low toxicity towards normal cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.